molecular formula C19H22N4O4S2 B269925 N-(4-tert-butyl-1,3-thiazol-2-yl)-2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide

N-(4-tert-butyl-1,3-thiazol-2-yl)-2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide

Cat. No. B269925
M. Wt: 434.5 g/mol
InChI Key: LRHDDDDQIHEQEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-tert-butyl-1,3-thiazol-2-yl)-2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide, also known as TBOA, is a potent and selective inhibitor of glutamate transporters. It has been widely used in scientific research to study the role of glutamate transporters in various physiological and pathological conditions.

Mechanism of Action

N-(4-tert-butyl-1,3-thiazol-2-yl)-2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide acts by inhibiting the activity of glutamate transporters, which are responsible for the reuptake of glutamate from the synaptic cleft. This leads to an increase in extracellular glutamate levels, which can have both beneficial and detrimental effects depending on the context. Inhibition of glutamate transporters has been shown to be effective in reducing seizures in animal models of epilepsy and in protecting against ischemic brain injury.
Biochemical and physiological effects:
N-(4-tert-butyl-1,3-thiazol-2-yl)-2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide has been shown to have both biochemical and physiological effects. Inhibition of glutamate transporters can lead to an increase in extracellular glutamate levels, which can activate various glutamate receptors and lead to excitotoxicity. However, it has also been shown to be effective in reducing seizures in animal models of epilepsy and in protecting against ischemic brain injury.

Advantages and Limitations for Lab Experiments

The main advantage of using N-(4-tert-butyl-1,3-thiazol-2-yl)-2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide in lab experiments is its potency and selectivity for glutamate transporters. This allows for precise modulation of glutamate levels in the synaptic cleft, which can be useful in studying various physiological and pathological conditions. However, N-(4-tert-butyl-1,3-thiazol-2-yl)-2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide has some limitations such as its potential toxicity and off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research involving N-(4-tert-butyl-1,3-thiazol-2-yl)-2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide. One area of interest is the role of glutamate transporters in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is the development of more potent and selective inhibitors of glutamate transporters for use in clinical settings. Finally, the use of N-(4-tert-butyl-1,3-thiazol-2-yl)-2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide in combination with other drugs or therapies to enhance their effectiveness is also an area of active research.

Synthesis Methods

N-(4-tert-butyl-1,3-thiazol-2-yl)-2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide can be synthesized using a multi-step process involving the reaction of various reagents such as tert-butyl isothiocyanate, 2-aminothiazole, and 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2-thiol. The final product is obtained after purification and characterization using various spectroscopic techniques.

Scientific Research Applications

N-(4-tert-butyl-1,3-thiazol-2-yl)-2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide has been extensively used in scientific research to study the role of glutamate transporters in various physiological and pathological conditions. It has been shown to be effective in blocking the activity of glutamate transporters, leading to an increase in extracellular glutamate levels. This has been useful in studying the role of glutamate in various neurological disorders such as epilepsy, stroke, and neurodegenerative diseases.

properties

Product Name

N-(4-tert-butyl-1,3-thiazol-2-yl)-2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide

Molecular Formula

C19H22N4O4S2

Molecular Weight

434.5 g/mol

IUPAC Name

N-(4-tert-butyl-1,3-thiazol-2-yl)-2-[[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C19H22N4O4S2/c1-19(2,3)14-9-28-17(20-14)21-15(24)10-29-18-23-22-16(27-18)11-6-7-12(25-4)13(8-11)26-5/h6-9H,10H2,1-5H3,(H,20,21,24)

InChI Key

LRHDDDDQIHEQEO-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CSC(=N1)NC(=O)CSC2=NN=C(O2)C3=CC(=C(C=C3)OC)OC

Canonical SMILES

CC(C)(C)C1=CSC(=N1)NC(=O)CSC2=NN=C(O2)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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